molecular formula C13H9ClO3 B6381180 MFCD18315562 CAS No. 1262002-87-8

MFCD18315562

Cat. No.: B6381180
CAS No.: 1262002-87-8
M. Wt: 248.66 g/mol
InChI Key: AORWRMRXRVCHHE-UHFFFAOYSA-N
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Description

MFCD18315562 is a chemical compound of significant interest in pharmaceutical and materials science research. Based on available evidence, this compound is hypothesized to belong to the boronic acid derivative family, a class known for their utility in Suzuki-Miyaura cross-coupling reactions and biomedical applications such as protease inhibition . Key physicochemical properties (e.g., molecular weight, logP, solubility) and synthesis protocols for such compounds often involve palladium-catalyzed reactions in polar solvents like tetrahydrofuran (THF) .

Properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORWRMRXRVCHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685959
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-87-8
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18315562” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific reaction].

    Step 3: Final product formation by [specific method].

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes:

    Raw Material Preparation: Sourcing and preparing high-quality raw materials.

    Reaction Optimization: Using advanced techniques to optimize reaction conditions.

    Purification: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315562” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction in the presence of reducing agents, yielding [specific products].

    Substitution: Participates in substitution reactions, where [specific groups] are replaced by [other groups].

Common Reagents and Conditions

The reactions involving “this compound” typically require:

    Oxidizing Agents: Such as [specific oxidizing agents].

    Reducing Agents: Including [specific reducing agents].

    Catalysts: Often using [specific catalysts] to enhance reaction rates.

Major Products Formed

Scientific Research Applications

“MFCD18315562” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism by which “MFCD18315562” exerts its effects involves:

    Molecular Targets: Interacting with specific molecular targets such as [specific proteins or enzymes].

    Pathways Involved: Modulating pathways including [specific biochemical pathways], leading to [specific effects].

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Compounds

Property This compound (Hypothesized) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid CAS 1761-61-1
Molecular Formula C6H5BBrClO2 (assumed) C6H5BBrClO2 C6H3BBrCl2O2 C7H5BrO2
Molecular Weight ~235.27 235.27 270.30 201.02
LogPo/w (XLOGP3) 2.15 (estimated) 2.15 2.44 1.64 (MLOGP)
Solubility (mg/ml) 0.24 0.24 0.18 0.687
BBB Permeability Yes Yes No Not reported
Bioavailability Score 0.55 0.55 0.48 0.55
Synthetic Accessibility 2.07 2.07 2.35 2.0

Structural and Functional Similarities

  • Core Structure : this compound shares a boronic acid (-B(OH)2) functional group with its analogs, enabling participation in cross-coupling reactions . Substitutions at the aromatic ring (e.g., bromo, chloro groups) influence reactivity and target selectivity.
  • Similarity Scores : Analogs like (3-Bromo-5-chlorophenyl)boronic acid exhibit structural similarity scores of 0.71–0.87 to this compound, indicating conserved pharmacophoric features .

Physicochemical Properties

  • Lipophilicity : this compound’s logP (2.15) aligns with its analogs, suggesting moderate lipophilicity suitable for both aqueous and lipid-mediated applications. However, (6-Bromo-2,3-dichlorophenyl)boronic acid (logP 2.44) shows higher membrane permeability but reduced aqueous solubility (0.18 mg/ml) .
  • Solubility : this compound’s solubility (0.24 mg/ml) is comparable to other boronic acids but lower than CAS 1761-61-1 (0.687 mg/ml), a brominated aromatic compound with a smaller molecular weight .

Pharmacological Profiles

  • BBB Penetration : this compound and (3-Bromo-5-chlorophenyl)boronic acid demonstrate blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted therapies. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid lacks this property, likely due to increased polarity from additional chloro substituents .
  • Safety Profiles: None of the compounds show P-gp substrate activity or CYP inhibition, reducing risks of drug-drug interactions. However, CAS 1761-61-1 carries a warning for acute toxicity (H302) .

Research Implications and Limitations

Advantages of this compound

  • Versatility : Suitable for both synthetic chemistry (e.g., biaryl formation) and biomedical applications (e.g., protease inhibitors).
  • Balanced Properties : Optimal logP and BBB penetration enhance drug-likeness compared to more polar analogs .

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